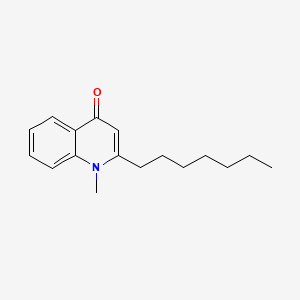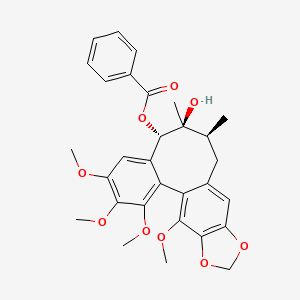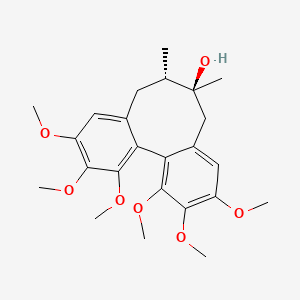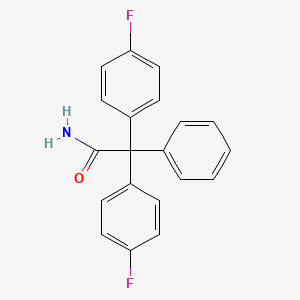
Senicapoc
Übersicht
Beschreibung
Senicapoc (ICA-17043) is a Gardos channel blocker . It has been proposed for use in sickle cell anemia . Gardos channel blockers may work in the treatment of sickle cell anemia by blocking the efflux of potassium and water from red blood cells, thereby preventing the dehydration of red blood cells and stopping the polymerization of HbS .
Synthesis Analysis
This compound was designed for a long-term sickle cell disease therapy in order to avoid clotrimazole-1 side-effects . It was derived from clotrimazole-1, a KCNN4 inhibitor . Using this compound as the targeting component, the BODIPY-labeled probes could selectively stain the channels in living cells .Molecular Structure Analysis
This compound acts through binding in the pore of the channel . The similar sensitivity of WT KCNN4 in HEK293 cells and in RBCs suggests that KCNN4 pore structure is not changed by the expression system .Chemical Reactions Analysis
This compound is a potent inhibitor of WT KCNN4 . It blocks Ca2±induced rubidium flux from human RBCs with an IC50 value of 11 nM and inhibits RBC dehydration with IC50 of 30 nM .Physical And Chemical Properties Analysis
This compound has a chemical formula of C20H15F2NO . More detailed physical and chemical properties can be found in the Safety Data Sheet .Wissenschaftliche Forschungsanwendungen
Behandlungen der Augenoberfläche
Senicapoc wurde in der Formulierung von Nanoliposomen für die Behandlung der Augenoberfläche verwendet . Die Studie nutzte Strategien, um die Bioverfügbarkeit des Medikaments zu erhöhen, indem die Verweildauer von mit Medikamenten beladenen Nanoliposomen, die in thermosensitiven Hydrogelen dispergiert sind, auf der Augenoberfläche erhöht wurde . Die Verweildauer erhöhte sich mit 24%igen Hydrogelformulierungen auf das 12-fache (60 min), verglichen mit 5 min für freie Liposomen .
Überwindung der Penetrabilität des Hornhautepithels
Die Ineffizienz topischer Therapeutika aufgrund der geringen Penetrabilität des Hornhautepithels kann durch subkonjunktivale Injektionen überwunden werden . Diese Injektionen dienen als alternative, aber unabhängige Route der trans-skleralen Penetration und verlängern das Potenzial für die Behandlung von Erkrankungen der Augenoberfläche .
Behandlungsstrategien für Erkrankungen der Augenoberfläche
This compound-beladenes Hydrogel als topischer Augentropfen und this compound-beladene Liposomen als subkonjunktival injizierbare wurden als Behandlungsstrategien zur gezielten Behandlung von Erkrankungen der Augenoberfläche vorgeschlagen .
Behandlung des ischämischen Schlaganfalls
This compound wurde für die Behandlung des ischämischen Schlaganfalls umgewidmet . Es wurde festgestellt, dass es den Infarkt reduziert und die neurologische Erholung bei Nagetieren verbessert, indem es die Neuroinflammation abschwächt . Die Behandlung mit this compound reduzierte signifikant die Infiltration und Aktivierung von Mikroglia/Makrophagen und T-Zellen und schwächte den neuronalen Tod ab .
Hemmung von KCa3.1 in aktivierten Mikroglia
This compound ist in vitro wirksam, indem es KCa3.1 in aktivierten Mikroglia blockiert . Dies führt zu einer Reduktion des Infarkts, Abschwächung der Schlaganfall-induzierten Mikroglia-Aktivierung, T-Zell-Infiltration und Expression entzündungsfördernder Marker sowie zu einer Verbesserung der neurologischen Erholung .
Reduktion der Mikroglia-Synthese von Enzymen
Es wurde gezeigt, dass this compound die Mikroglia-Synthese von Enzymen reduziert, die an der Produktion von Eicosanoiden (COX-2) und Stickstoffmonoxid (iNOS) beteiligt sind .
Wirkmechanismus
Target of Action
Senicapoc, also known as ICA-17043, is a potent and selective blocker of the calcium-activated potassium channel KCa3.1 . This channel is expressed selectively in the injured central nervous system by microglia . It plays a significant role in the proliferation, differentiation, and migration of immune cells by mediating Ca2+ signal transduction .
Mode of Action
This compound interacts with its primary target, the KCa3.1 channel, by inhibiting its currents . This inhibition reduces Ca2+ signaling induced by the purinergic agonist ATP . As a result, it suppresses the expression of pro-inflammatory cytokines and enzymes (iNOS and COX-2), and prevents the induction of the inflammasome component NLRP3 .
Biochemical Pathways
This compound affects the biochemical pathways related to the hydration state of red blood cells (RBCs). It works by blocking the efflux of potassium and water from RBCs, thereby preventing their dehydration . This is particularly important in conditions like sickle cell anemia, where the polymerization of hemoglobin S is profoundly influenced by the intracellular hemoglobin concentration .
Pharmacokinetics
While the peripheral pharmacokinetics of this compound have been described in detail, its ability to cross the blood-brain barrier has only recently been reported. After 10 mg/kg oral dosing in rats, this compound achieved free plasma concentrations of 17 and 65 nM and free brain concentrations of 37 and 136 nM at 1 and 4 h post-dose, respectively .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. In the context of sickle cell anemia, it increases the hemoglobin concentration and decreases the total number of reticulocytes and various markers of RBC destruction, suggesting a possible increase in the survival of sickle RBCs . In the context of stroke, this compound treatment significantly reduces microglia/macrophage and T cell infiltration and activation and attenuates neuronal death .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of ischemia/reperfusion injury. In such conditions, this compound may influence the neural environment indirectly in a number of ways, for example, by enhancing white matter integrity . Furthermore, the efficacy of this compound against Plasmodia in vivo has been confirmed, suggesting that it may also be influenced by the presence of certain pathogens .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZUZTYRMOMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276906 | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289656-45-7 | |
| Record name | Senicapoc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senicapoc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENICAPOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
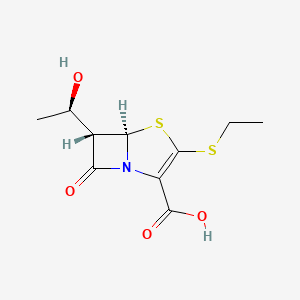
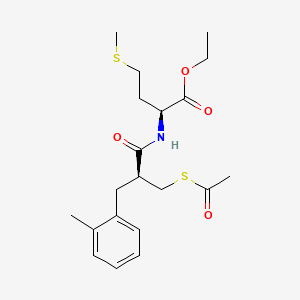
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)
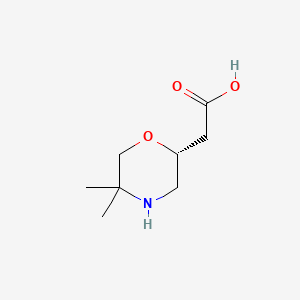
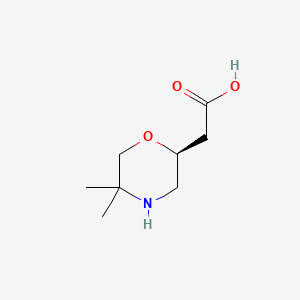
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
